![molecular formula C20H18FN5O2S B492912 1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone CAS No. 690647-07-5](/img/structure/B492912.png)
1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
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Overview
Description
The compound “1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone” is a complex organic molecule. It has a molecular formula of C24H22FN3O2S and an average mass of 435.516 . The structure of the compound includes several functional groups such as a benzoxazole ring, a piperidine ring, a triazolo ring, and a sulfanyl group .
Synthesis Analysis
A synthetic route to similar N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described in the literature . The synthesis involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several different types of rings and functional groups. The benzoxazole ring, in particular, is a key feature of the molecule . The InChI string and SMILES notation provide a textual representation of the molecule’s structure .properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S/c21-14-4-5-16-15(11-14)19(24-28-16)13-6-9-25(10-7-13)18(27)12-29-20-23-22-17-3-1-2-8-26(17)20/h1-5,8,11,13H,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNUVOMCTKOQRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NN=C5N4C=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone |
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